2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone
CAS No.: 1391054-62-8
Cat. No.: VC0138618
Molecular Formula: C20H23NO3
Molecular Weight: 325.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391054-62-8 |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.408 |
| IUPAC Name | 2-(3-methoxy-4-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C20H23NO3/c1-23-19-13-17(14-20(22)21-11-5-6-12-21)9-10-18(19)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3 |
| Standard InChI Key | UFSLUAUKSJGLCY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3 |
Introduction
2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone is a complex organic compound with significant interest in medicinal chemistry due to its potential pharmacological applications. This compound features a benzyloxy group, a methoxy substituent, and a pyrrolidinyl moiety, which contribute to its biological activity. It is classified as a ketone due to the presence of a carbonyl group (C=O) and as an aromatic compound because of its phenyl groups. Additionally, it includes a heterocyclic structure due to the pyrrolidine ring.
Chemical Formula and Molecular Weight
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Molecular Formula: C₂₀H₂₃NO₃
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CAS Number: 1391054-62-8
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Molecular Weight: Approximately 313.39 g/mol
Structural Characteristics
The compound's structure can be elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which reveal distinct peaks corresponding to different functional groups.
Synthesis
The synthesis of 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone typically involves multi-step organic reactions. These reactions require careful control of temperature and pH to ensure high yields and purity.
Potential Applications
2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone has potential applications in drug discovery and development, particularly in treating neurological disorders. Studies on similar compounds suggest interactions with neurotransmitter systems, which could be beneficial for addressing neurological conditions.
Chemical Reactions and Mechanism of Action
The compound can undergo various chemical reactions typical for ketones and aromatic compounds. Kinetic studies may reveal reaction rates influenced by substituent effects on the aromatic system. Mechanistic studies often employ isotopic labeling or computational chemistry methods to predict reactivity patterns.
The mechanism of action likely involves interaction with biological targets such as enzymes or receptors. This interaction could modulate biological pathways, potentially leading to therapeutic effects.
Research Findings and Data
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